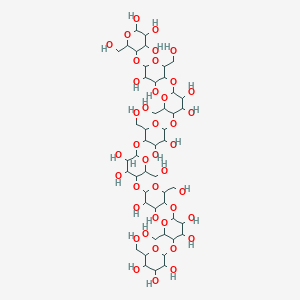

麦芽八糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maltooctaose is a carbohydrate composed of eight glucose units linked by α-1,4 glycosidic bonds. It is a type of maltooligosaccharide, which are short chains of glucose molecules. Maltooctaose is naturally found in starch and glycogen, serving as an intermediate in the enzymatic breakdown of these polysaccharides. It is known for its role in various biochemical processes and its applications in food science and biotechnology.

科学研究应用

Maltooctaose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of amylases and glycosyl hydrolases.

Biology: Serves as a model compound to study carbohydrate metabolism and enzyme specificity.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form inclusion complexes.

作用机制

Target of Action

Maltooctaose primarily targets the branching enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of glycogen, the primary storage polysaccharide in bacteria and animals . The specificity of branching enzymes is key as they define the length of the branches in the glycogen structure .

Mode of Action

The interaction of maltooctaose with its target involves binding to multiple sites on the branching enzyme . The crystal structure of the maltooctaose-bound branching enzyme identifies three new malto-oligosaccharide binding sites and confirms oligosaccharide binding in seven others, bringing the total number of oligosaccharide binding sites to twelve . This structure suggests a possible mechanism for transfer chain specificity involving some of these surface binding sites .

Biochemical Pathways

The action of maltooctaose affects the glycogen biosynthesis pathway . Glycogen is a glucose polymer linked by α-1,4 glucose linkages and branched via α-1,6-linkages . The branching enzyme, which maltooctaose targets, catalyzes the formation of these α-1,6-linkages . The length and dispensation of these branches are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The molecular effect of maltooctaose’s action is the alteration of the branching pattern in glycogen . By binding to the branching enzyme, maltooctaose influences the enzyme’s specificity, thereby affecting the length of the branches in the glycogen structure . This can impact the structure, density, and relative bioavailability of the storage polysaccharide .

准备方法

Synthetic Routes and Reaction Conditions

Maltooctaose can be synthesized enzymatically using specific amylases. One method involves the use of a thermostable amylase from Pyrococcus furiosus, which preferentially opens cyclodextrin rings to produce maltooligosaccharides, including maltooctaose . The reaction is typically carried out at elevated temperatures to enhance enzyme activity and stability.

Industrial Production Methods

In an industrial setting, maltooctaose is often produced from starch using a combination of debranching enzymes and amylases. The process involves the hydrolysis of starch by a debranching enzyme from Nostoc punctiforme, followed by further hydrolysis with isoamylase to yield a mixture rich in maltooctaose . The product is then purified using techniques such as ethanol precipitation and gel permeation chromatography.

化学反应分析

Types of Reactions

Maltooctaose undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by amylases breaks down maltooctaose into smaller glucose units.

Oxidation: Maltooctaose can be oxidized to produce gluconic acid derivatives.

Glycosylation: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions

Amylases: Used for hydrolysis reactions, typically under mild conditions (pH 6-7, 37°C).

Oxidizing Agents: Such as sodium periodate for oxidation reactions.

Glycosylation Reagents: Including glycosyl donors and acceptors in the presence of catalysts.

Major Products

Glucose: The primary product of hydrolysis.

Gluconic Acid: A product of oxidation.

Glycosides: Formed through glycosylation reactions.

相似化合物的比较

Similar Compounds

Maltoheptaose: Composed of seven glucose units, it shares similar properties with maltooctaose but has a shorter chain length.

Maltotetraose: A four-glucose unit compound, it is used in similar applications but has different physical and chemical properties.

Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes, similar to maltooctaose, but with a different structural arrangement.

Uniqueness

Maltooctaose is unique due to its specific chain length, which provides distinct properties in terms of solubility, binding affinity, and enzymatic interactions. Its ability to form stable inclusion complexes makes it particularly valuable in the food and pharmaceutical industries for encapsulating and protecting sensitive compounds .

属性

IUPAC Name |

2-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6156-84-9 |

Source

|

| Record name | Maltooctaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)